4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the methoxyphenol group adds to its chemical diversity and potential biological activities.
Preparation Methods
The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-amine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with the addition of a catalyst like acetic acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic media, specific temperatures, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol has a wide range of scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism by which 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and 4-methoxyphenol derivatives. Compared to these compounds, 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H17N3O2/c1-9-6-13(15-16(9)2)14-8-10-4-5-11(17)12(7-10)18-3/h4-7,17H,8H2,1-3H3,(H,14,15) |
InChI Key |
SSQOHRCQJKCIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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